9-(2-Bromo-5-chlorophenyl)-9H-carbazole
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Overview
Description
9-(2-Bromo-5-chlorophenyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromo-5-chlorophenyl)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Bromo-5-chlorophenylamine.
Cyclization: The phenylamine undergoes cyclization with diphenylamine under acidic conditions to form the carbazole core.
Bromination and Chlorination: The final step involves the selective bromination and chlorination of the phenyl ring to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione.
Reduction Products: Hydrogenated carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial activity against various pathogens.
Enzyme Inhibition: Used in the study of enzyme inhibition mechanisms.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of anticancer and antiviral drugs.
Industry:
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(2-Bromo-5-chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine and chlorine substituents, resulting in different reactivity and applications.
9-(2-Chlorophenyl)-9H-carbazole: Contains only a chlorine substituent, leading to variations in chemical behavior.
9-(2-Bromophenyl)-9H-carbazole:
Uniqueness: The presence of both bromine and chlorine atoms in 9-(2-Bromo-5-chlorophenyl)-9H-carbazole makes it unique, providing enhanced reactivity and a broader range of applications compared to its analogs.
Properties
Molecular Formula |
C18H11BrClN |
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Molecular Weight |
356.6 g/mol |
IUPAC Name |
9-(2-bromo-5-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrClN/c19-15-10-9-12(20)11-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H |
InChI Key |
HVWHFWHMLCCHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=CC(=C4)Cl)Br |
Origin of Product |
United States |
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